

C14-490 LNP Scale-Up Technical Support Center

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Compound of Interest

Compound Name: C14-490

Cat. No.: B15574188

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for scaling up the production of **C14-490** lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is **C14-490** and why is it used in LNP formulations?

C14-490 is an ionizable cationic lipid with a pKa of 5.94.^{[1][2][3]} It is a key component in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA, in vivo.^[2] Its ionizable nature is crucial for encapsulating the nucleic acid payload at a low pH and facilitating its release into the cytoplasm of target cells following endocytosis. **C14-490** containing LNPs have been utilized for in utero gene editing of hematopoietic stem cells.^{[1][3]}

Q2: We are observing a significant increase in LNP particle size and polydispersity index (PDI) upon scaling up our **C14-490** formulation. What are the potential causes and solutions?

This is a common challenge in LNP manufacturing scale-up. Several factors can contribute to this issue:

- **Inadequate Mixing Efficiency:** The mixing process is critical for controlling LNP self-assembly. Mixing techniques that work well at the lab scale, such as vortexing or using small-scale microfluidic chips, may not provide the same level of rapid and homogenous mixing required

for larger volumes.[4][5] This can lead to the formation of larger, more heterogeneous particles.

- **Changes in Flow Rates:** As you scale up, the flow rates of the lipid and aqueous phases need to be carefully optimized.[5] A simple linear increase in flow rate may not be sufficient to maintain the same mixing conditions, potentially leading to variations in particle size.
- **Inconsistent Lipid Ratios:** Maintaining precise molar ratios of all lipid components (**C14-490**, helper lipids, PEG-lipid, and cholesterol) is essential for consistent LNP formation.[4] Any deviation during large-scale preparation can impact particle characteristics.

Troubleshooting Solutions:

- **Optimize Mixing Technology:** For larger scale production, consider transitioning from benchtop methods to more robust and scalable mixing technologies like T-junction mixers or controlled microfluidic systems designed for higher throughput.[5]
- **Process Parameter Optimization:** Systematically optimize critical process parameters such as total flow rate, flow rate ratio of aqueous to organic phase, and temperature.[6] Design of Experiments (DoE) can be a valuable tool for identifying the optimal parameter space for your scaled-up process.
- **Characterize Raw Materials:** Ensure the quality and consistency of your raw materials, including the **C14-490** lipid and other helper lipids, as variations can affect LNP formation.[4]

Q3: Our mRNA encapsulation efficiency is decreasing at a larger scale. How can we address this?

A drop in encapsulation efficiency during scale-up can be attributed to several factors:

- **Suboptimal pH:** The pH of the aqueous buffer used to dissolve the mRNA is critical for the electrostatic interaction with the ionizable lipid **C14-490**. Inconsistent pH control in larger volumes can lead to reduced encapsulation.
- **Inefficient Mixing:** Similar to the particle size issue, poor mixing can result in a non-uniform distribution of mRNA and lipids, leading to a portion of the mRNA not being efficiently encapsulated.

- mRNA Degradation: Longer processing times at a larger scale could expose the mRNA to potential degradation by RNases if sterile conditions are not strictly maintained.[4]

Troubleshooting Solutions:

- Strict pH Control: Implement robust pH monitoring and control systems for your buffer preparation and throughout the formulation process.
- Improve Mixing Dynamics: Ensure your mixing system provides rapid and efficient mixing to facilitate the interaction between the positively charged lipids and the negatively charged mRNA.
- Aseptic Processing: Maintain a sterile and RNase-free environment throughout the entire manufacturing process to prevent mRNA degradation.[4]

Data on C14-490 LNP Formulation

While specific comparative data on **C14-490** LNP scale-up is limited in the public domain, the following table summarizes typical characterization parameters for **C14-490** LNPs at a research scale. This can serve as a benchmark for your own scale-up efforts.

Parameter	Typical Value	Characterization Technique	Reference
Particle Size (Diameter)	~80 - 120 nm	Dynamic Light Scattering (DLS)	[7]
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)	[7]
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay	[7]
Zeta Potential	Varies with pH	Electrophoretic Light Scattering (ELS)	[8]

Experimental Protocols

C14-490 LNP Formulation using Microfluidics (Lab Scale)

This protocol describes a general method for formulating **C14-490** LNPs at a laboratory scale using a microfluidic mixing device.

Materials:

- **C14-490** ionizable lipid
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)
- mRNA (e.g., encoding a reporter protein like GFP)
- Ethanol (anhydrous)
- Citrate buffer (pH 4.0, RNase-free)
- Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
- Microfluidic mixing system (e.g., NanoAssembler)
- Syringe pumps

Methodology:

- **Lipid Stock Preparation:** Prepare a stock solution of **C14-490**, cholesterol, DOPE, and C14-PEG2000 in ethanol at a specific molar ratio (e.g., 35:46.5:16:2.5).^[7]
- **mRNA Solution Preparation:** Dissolve the mRNA in citrate buffer (pH 4.0) to the desired concentration.
- **Microfluidic Mixing:**

- Load the lipid solution into one syringe and the mRNA solution into another.
- Set the desired flow rates on the syringe pumps. The flow rate ratio will influence the final LNP properties.
- Pump the two solutions through the microfluidic mixing chip where they will rapidly mix, leading to the self-assembly of LNPs.
- Dilution and Neutralization: Collect the LNP solution and immediately dilute it with PBS (pH 7.4) to raise the pH and stabilize the particles.
- Purification: Remove the ethanol and unencapsulated mRNA using a suitable method such as tangential flow filtration (TFF) or dialysis against PBS.
- Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.
- Characterization: Analyze the LNPs for particle size, PDI, and encapsulation efficiency.

Characterization of C14-490 LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

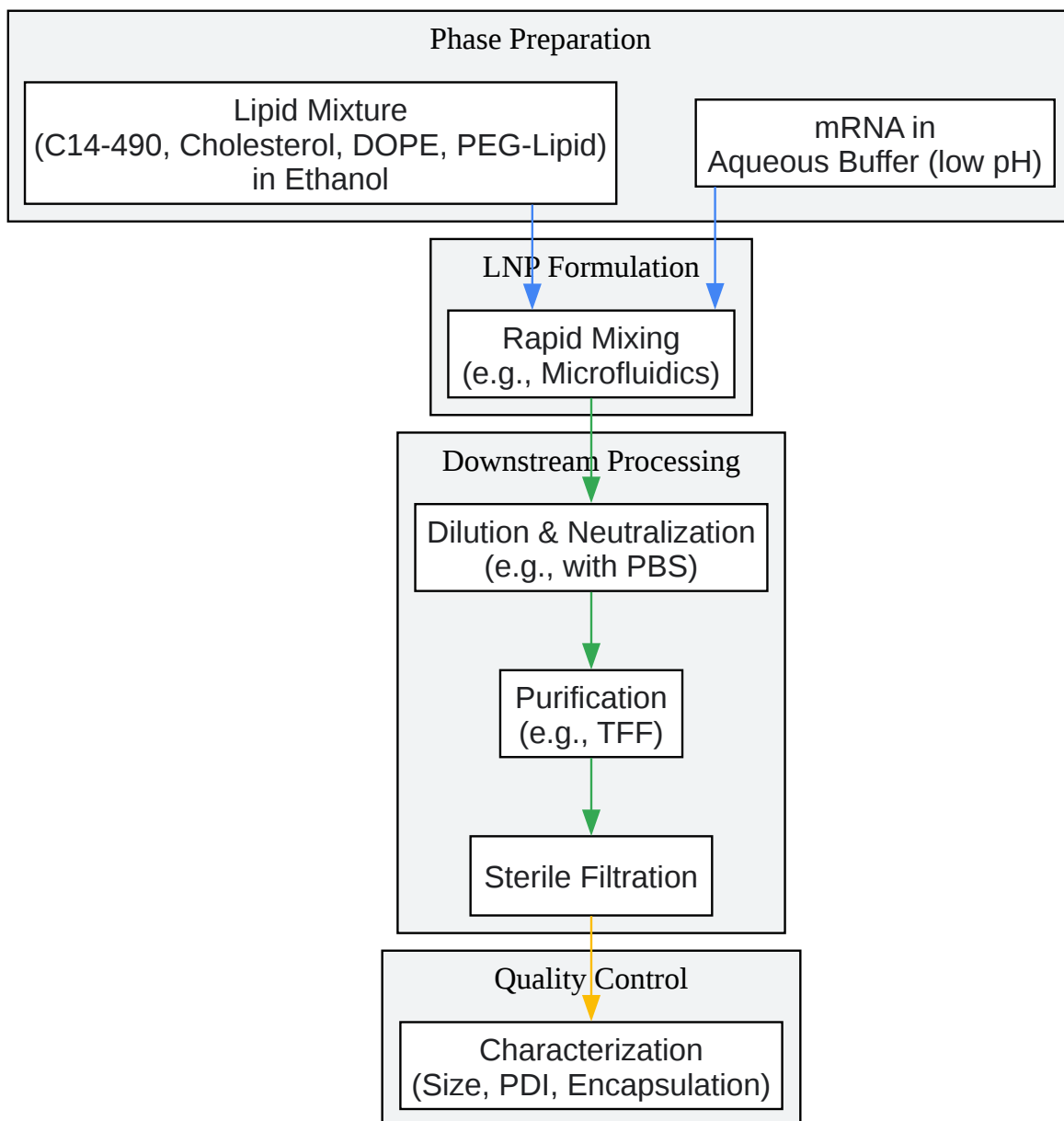
- Technique: Dynamic Light Scattering (DLS)
- Procedure:
 - Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
 - Transfer the diluted sample to a disposable cuvette.
 - Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.
 - The instrument will report the Z-average diameter (particle size) and the PDI.

b) mRNA Encapsulation Efficiency Measurement:

- Technique: RiboGreen Assay

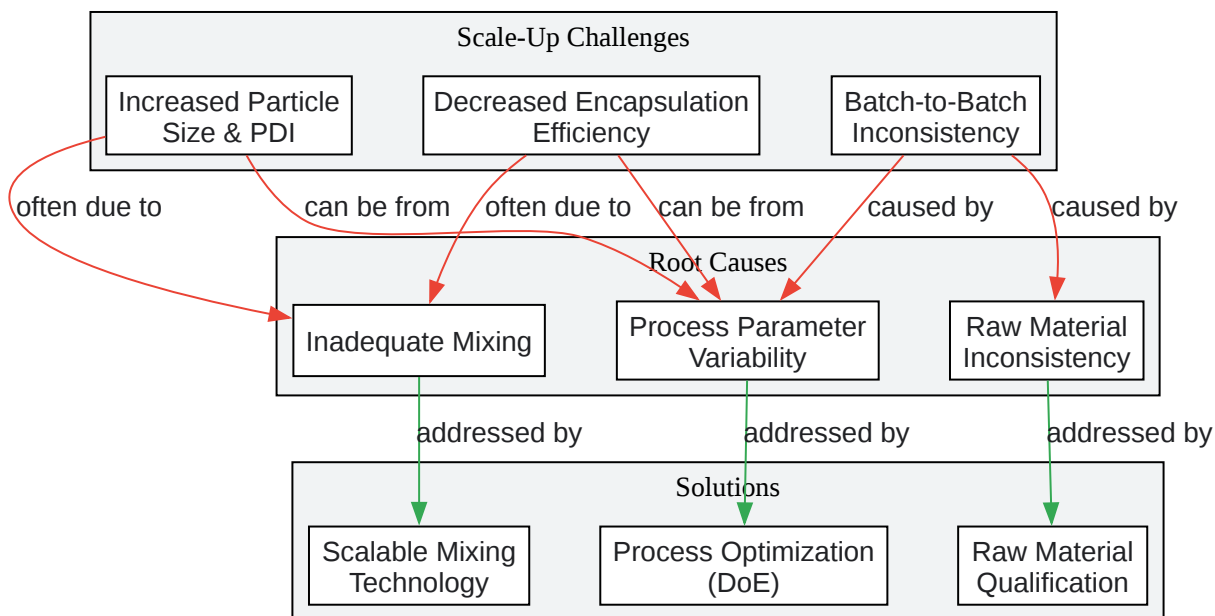
- Procedure:
 - Prepare two sets of samples from the LNP formulation.
 - In the first set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
 - In the second set, do not add the lysis buffer. This will measure the amount of free (unencapsulated) mRNA.
 - Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
 - Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA fluorescence) - (Free mRNA fluorescence)] / (Total mRNA fluorescence) x 100

Visualizations



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Caption: Experimental workflow for **C14-490** LNP formulation.



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Caption: Logical relationship of LNP scale-up challenges and solutions.

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